5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione

Beschreibung

Molecular Architecture and Crystallographic Characterization

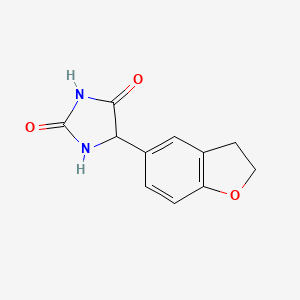

The molecular architecture of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione exhibits a complex three-dimensional arrangement combining two distinct heterocyclic systems. The compound possesses a molecular formula of C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 grams per mole. The structural framework consists of a dihydrobenzofuran moiety connected to an imidazolidine-2,4-dione core at the fifth position, creating a unique hybrid architecture that influences both its chemical reactivity and physical properties.

Crystallographic studies of related dihydrobenzofuran compounds provide valuable insights into the conformational preferences of this structural class. Research on 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate demonstrates that the dihydrobenzofuran ring adopts an envelope conformation with the substituted carbon atom positioned 0.142 angstroms out of the least-squares plane. This conformational characteristic suggests that the dihydrobenzofuran portion of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione likely exhibits similar envelope conformational behavior, with the dihedral angle between the planar components measuring approximately 23.20 degrees.

The imidazolidine-2,4-dione component represents a five-membered heterocyclic ring system containing two nitrogen atoms and two carbonyl groups. Structural investigations of related imidazolidine derivatives reveal important conformational characteristics that influence molecular packing and intermolecular interactions. Studies on 1,3-dicyclohexylimidazolidine-2,4,5-trione demonstrate that the imidazolidine ring maintains a relatively planar geometry, with substituted groups positioned to minimize steric interactions. The crystal packing arrangements in these compounds are predominantly governed by carbonyl-carbonyl interactions and weak hydrogen bonding networks, which contribute to the formation of three-dimensional supramolecular architectures.

Table 1: Fundamental Structural Parameters of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione

The crystallographic analysis of structurally related compounds provides additional context for understanding the molecular architecture. Investigation of 1,3-dicyclohexylimidazolidine-2,4,5-trione reveals orthorhombic crystal system characteristics with space group P2₁2₁2₁, indicating non-centrosymmetric packing arrangements. These findings suggest that the substitution pattern in 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione may similarly influence crystal symmetry and packing efficiency. The unit cell parameters for related structures demonstrate moderate molecular volumes with density values typically ranging from 1.25 to 1.29 milligrams per cubic meter.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization provides essential information about the molecular structure and electronic environment of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into both proton and carbon-13 environments within the molecule. Analysis of related benzofuran derivatives demonstrates characteristic spectroscopic signatures that can be extrapolated to understand this compound's behavior.

Proton nuclear magnetic resonance analysis of dihydrobenzofuran-containing compounds typically reveals distinct chemical shift patterns corresponding to the various hydrogen environments. The dihydrobenzofuran moiety contributes aromatic proton signals in the 6.7-7.9 parts per million region, while the methylene protons of the dihydro portion appear as characteristic multiplets between 2.8-4.0 parts per million. The imidazolidine component contributes additional complexity through the methine proton at the substituted position and the exchangeable amide protons, which typically appear as broad signals due to dynamic exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. Carbonyl carbons in imidazolidine-2,4-dione systems typically resonate in the 150-170 parts per million range, while aromatic carbons of the benzofuran system appear between 110-160 parts per million. The bridging methine carbon connecting the two ring systems exhibits distinctive chemical shift characteristics influenced by both aromatic deshielding and electron-withdrawing effects from the neighboring carbonyl groups.

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups. The imidazolidine-2,4-dione moiety exhibits strong carbonyl stretching vibrations typically observed around 1700-1750 wavenumbers, with the exact frequencies dependent on hydrogen bonding interactions and crystal packing effects. The dihydrobenzofuran component contributes aromatic carbon-carbon stretching modes in the 1400-1600 wavenumber region, along with characteristic carbon-hydrogen bending vibrations. The presence of nitrogen-hydrogen bonds in the imidazolidine ring manifests as medium-intensity stretching vibrations in the 3200-3400 wavenumber region, often appearing as broad bands due to intermolecular hydrogen bonding interactions.

Table 2: Characteristic Spectroscopic Features of Related Benzofuran-Imidazolidine Compounds

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information essential for structural verification. The molecular ion peak for 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione appears at mass-to-charge ratio 218, corresponding to the calculated molecular weight. Characteristic fragmentation patterns likely include loss of carbonyl groups (molecular weight minus 28) and cleavage of the bond connecting the two ring systems, producing fragments corresponding to the individual dihydrobenzofuran and imidazolidine components.

Collision-induced dissociation studies of related compounds provide additional structural information through controlled fragmentation processes. The predicted collision cross-section values for similar molecular architectures range from 140-170 square angstroms, depending on the specific substitution pattern and conformational preferences. These measurements offer insights into the three-dimensional molecular shape and gas-phase conformational behavior of the compound.

Comparative Structural Features with Benzofuran-Hydantoin Hybrids

The structural characteristics of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione can be understood through comparison with related benzofuran-hydantoin hybrid compounds, which share similar architectural features and electronic properties. This comparative analysis reveals important structure-activity relationships and provides insights into the conformational preferences and intermolecular interaction patterns characteristic of this compound class.

Comparative examination with 5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione demonstrates the influence of saturation state on molecular properties. While both compounds feature benzofuran-imidazolidine connectivity, the presence of the dihydro functionality in the target compound introduces additional conformational flexibility and altered electronic characteristics. The fully aromatic benzofuran system in the comparative compound exhibits a molecular formula of C₁₂H₁₀N₂O₃ with enhanced conjugation, whereas the dihydrobenzofuran variant maintains a disrupted aromatic system with localized electron density.

Structural investigations of related spiro compounds, such as spiro[chroman-4,4'-imidazolidine]-2',5'-dione, reveal alternative architectural arrangements that highlight the unique features of the linear connectivity in 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione. The spiro arrangement creates a more rigid molecular framework with restricted conformational freedom, contrasting with the rotational flexibility available around the single bond connecting the benzofuran and imidazolidine systems in the target compound.

Analysis of substituted imidazolidine-2,4-dione derivatives provides additional context for understanding structural variations within this compound class. Compounds such as 5-(4-isopropoxyphenyl)-5-methylimidazolidine-2,4-dione and 5-(2-methoxyphenyl)-5-methylimidazolidine-2,4-dione demonstrate the influence of different aromatic substitution patterns on molecular properties. These structural variations affect both electronic distribution and steric interactions, influencing crystallization behavior and intermolecular recognition processes.

Table 3: Comparative Structural Analysis of Benzofuran-Hydantoin Hybrid Compounds

Crystallographic comparisons reveal significant differences in packing arrangements between various benzofuran-hydantoin hybrids. The envelope conformation adopted by dihydrobenzofuran systems contrasts sharply with the planar geometry of fully aromatic benzofuran derivatives, leading to distinct intermolecular interaction patterns and crystal packing efficiencies. These structural differences manifest in altered physical properties, including melting points, solubility characteristics, and solid-state stability.

The influence of substitution position on the benzofuran ring system represents another important comparative aspect. While 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione features connectivity at the 5-position of the benzofuran ring, alternative regioisomers would exhibit different electronic properties and conformational preferences. The 5-position attachment provides optimal electronic communication between the benzofuran and imidazolidine systems while maintaining favorable steric interactions.

Comparative analysis of hydrogen bonding patterns reveals consistent themes across benzofuran-hydantoin hybrid compounds. The imidazolidine-2,4-dione moiety serves as both hydrogen bond donor and acceptor, creating network structures that influence crystal stability and molecular recognition properties. The dihydrobenzofuran component contributes additional weak interactions through carbon-hydrogen bonds and aromatic-aromatic interactions, contributing to the overall supramolecular architecture.

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIWSUWDNVTXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-hydroxyacetophenones with urea derivatives under basic conditions, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the imidazolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its derivatives may exhibit anti-inflammatory, analgesic, or neuroprotective properties. Research has shown that compounds with similar structures can modulate various biological pathways, making this compound a candidate for further pharmacological studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in the development of new synthetic routes for pharmaceuticals and agrochemicals. For instance, it can be used in cyclization reactions or as a building block for synthesizing heterocyclic compounds.

Material Science

Recent studies have explored the incorporation of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione into polymers and other materials. Its unique chemical structure may enhance the properties of materials used in coatings, adhesives, and composites. The compound's thermal stability and chemical resistance are particularly advantageous for applications requiring durable materials.

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione and their evaluation for anti-inflammatory activity. The results indicated that specific modifications to the benzofuran moiety significantly enhanced the compounds' efficacy against inflammation in vitro.

Case Study 2: Organic Synthesis

Research documented in Synthetic Communications demonstrated the use of this compound as a precursor in the synthesis of novel heterocyclic compounds. The study illustrated how variations in reaction conditions could yield diverse products with potential biological activity.

Case Study 3: Material Science Innovations

An investigation published in Materials Science & Engineering explored the integration of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione into polymer matrices. The findings suggested that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of hydantoin derivatives are highly dependent on substituent modifications. Below is a comparative analysis of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione and its structural analogs, focusing on substituent effects and reported activities.

Substituent Analysis and Structural Features

- Lipophilicity : The 2,3-dihydrobenzofuran substituent in the target compound likely enhances membrane permeability compared to the polar 4-hydroxybenzylidene group in Compound 1.

- N-Alkylation Effects: Hemimycalins A and B (Compounds 2–3) demonstrate that N-alkylation increases solubility and metabolic stability compared to non-alkylated hydantoins .

Structural Elucidation Techniques

The crystal structure refinement program SHELXL has been critical in resolving the conformations of hydantoin derivatives . For example, Compound 1’s (Z)-configuration and planarity were confirmed via X-ray crystallography, a method applicable to the target compound to clarify its dihydrobenzofuran orientation and hydrogen-bonding patterns .

Biologische Aktivität

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is , with a molecular weight of 218.20 g/mol. The compound features an imidazolidine ring fused with a benzofuran moiety, which contributes to its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress and have implications in neuroprotection. For instance, studies have shown that related benzofuran derivatives can scavenge free radicals effectively, reducing lipid peroxidation in vitro .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. It has been reported that analogues can protect against neuronal damage induced by oxidative stress and inflammation . This suggests a possible application in treating neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary studies have demonstrated that imidazolidine derivatives possess antimicrobial properties. For example, certain related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes .

4. Antitumor Activity

Emerging evidence suggests that 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione may have anticancer properties. In vitro assays indicated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of related benzofuran compounds in a mouse model of traumatic brain injury. The results showed a significant reduction in neuronal death and improved behavioral outcomes when treated with these compounds .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial activity of imidazolidine derivatives, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of substituted benzofuran precursors with urea derivatives under acidic or basic conditions. For example, a multi-step approach may include halogenation of 2,3-dihydrobenzofuran followed by nucleophilic substitution with imidazolidine-2,4-dione precursors. Optimization requires monitoring reaction temperature (e.g., reflux in THF) and stoichiometric ratios of reagents like AgCN or LiAlH₄ to minimize side products . Characterization via NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity .

Q. How can researchers validate the structural characterization of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated in analogous imidazolidinedione derivatives .

- NMR spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to verify substituent positions and dihydrobenzofuran ring conformation.

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated 260.25 g/mol) and detect isotopic patterns .

Q. What strategies are effective for improving aqueous solubility for in vitro assays?

- Methodology : Prepare stock solutions using co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes. For in vitro testing, dilute stock solutions in PBS or cell culture media while ensuring final solvent concentrations remain non-cytotoxic. Sonication or gentle heating (37°C) may aid dissolution .

Advanced Research Questions

Q. How should experimental designs account for environmental fate and biodegradation studies of this compound?

- Methodology : Follow a tiered approach:

- Laboratory studies : Assess hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and microbial degradation (OECD 301B test) under controlled conditions. Measure half-lives and identify metabolites via LC-QTOF-MS .

- Ecosystem modeling : Use fugacity models to predict partitioning into soil, water, and biota based on LogP (experimentally determined or predicted via software like EPI Suite) .

Q. How can contradictory data in pharmacological activity assays be resolved?

- Methodology :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts.

- Analytical controls : Ensure compound stability in assay buffers via LC-MS at multiple time points. Degradation products (e.g., hydrolyzed imidazolidinedione) may confound results .

- Statistical rigor : Use randomized block designs with split-plot arrangements to control for batch effects and inter-day variability .

Q. What co-solvent systems are suitable for in vivo pharmacokinetic studies?

- Methodology : For animal studies, use biocompatible vehicles like PEG-400 or Captisol® (sulfobutyl ether β-cyclodextrin). Conduct pre-formulation studies to assess solubility (>1 mg/mL) and stability in plasma. For intravenous administration, ensure sterility via 0.22-μm filtration and validate dosing accuracy using HPLC-UV .

Safety and Handling Considerations

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Waste disposal : Neutralize acidic/basic residues before incineration, adhering to EPA guidelines for nitrogen-containing heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.